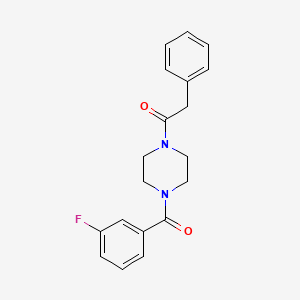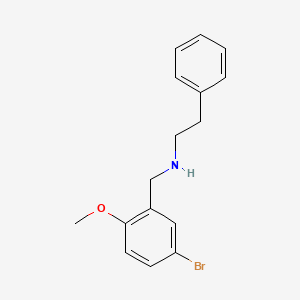
N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is a chemical compound that has been of great interest in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide involves the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins, which are involved in inflammation and pain. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been found to inhibit the growth of cancer cells, making it a potential candidate for the treatment of cancer.
実験室実験の利点と制限
One of the advantages of using N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide in lab experiments is its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. One of the limitations of using N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide in lab experiments is the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide. One of the directions is the study of its potential applications in the treatment of pain and inflammation-related disorders. Further studies are needed to determine its safety and efficacy in humans. Another direction is the study of its potential use in the treatment of cancer. Further studies are needed to determine its safety and efficacy in humans. Additionally, further studies are needed to determine the mechanism of action of N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide and its potential interactions with other drugs.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has been achieved using various methods. One of the methods involves the reaction of 2,4-dimethoxybenzaldehyde with 5-methyl-3-nitro-1H-pyrazole-1-carboxylic acid in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 4-bromobutanoyl chloride to obtain N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitropyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-11-9-15(20(22)23)18-19(11)8-4-5-16(21)17-13-7-6-12(24-2)10-14(13)25-3/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLMMKRATMWGGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)NC2=C(C=C(C=C2)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-isopropyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4978549.png)
![3,4-difluoro-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B4978563.png)
![4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide](/img/structure/B4978574.png)
![N-(4-{5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylacrylamide](/img/structure/B4978581.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4978592.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(2-methyl-2-propen-1-yl)amino]nicotinamide](/img/structure/B4978607.png)
![1-acetyl-17-(4-chloro-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4978614.png)
![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4978624.png)
![methyl 3-[(4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]-4-methylbenzoate](/img/structure/B4978628.png)
methyl]-2,4-pentanedione](/img/structure/B4978635.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4978644.png)